4-Amino-oxazol

Descripción general

Descripción

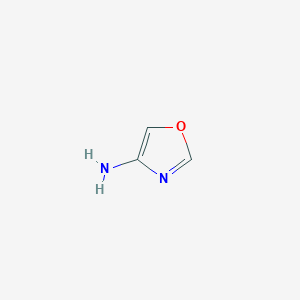

Oxazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Aplicaciones Científicas De Investigación

Oxazol-4-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Oxazol-4-amine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Industry: Oxazol-4-amine is used in the development of new materials, including polymers and catalysts.

Mecanismo De Acción

Target of Action

Oxazol-4-amine, a derivative of the oxazole family, is a heterocyclic compound Oxazole derivatives have been known to interact with a wide range of biological targets due to their ability to form non-covalent interactions with various enzymes and receptors .

Mode of Action

It’s worth noting that the interaction of oxazole derivatives with their targets often results in significant biological responses .

Biochemical Pathways

The same study on n-methylbenzo[d]oxazol-2-amine revealed that it significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism . This suggests that Oxazol-4-amine might have a similar impact on these biochemical pathways.

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds are areas of active research .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s important to note that the biological activity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .

Análisis Bioquímico

Biochemical Properties

Oxazol-4-amine plays a pivotal role in various biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial in delineating its biological activities

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Oxazol-4-amine vary with different dosages in animal models . A dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49%

Metabolic Pathways

It is suggested that it interacts with various enzymes or cofactors

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins

Subcellular Localization

It is suggested that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method includes the reaction of nitriles with amino alcohols, followed by intramolecular cyclization .

Industrial Production Methods: In industrial settings, the synthesis of oxazol-4-amine often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more eco-friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions: Oxazol-4-amine undergoes various chemical reactions, including:

Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions involving oxazol-4-amine can lead to the formation of different amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the oxazole ring.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxazole derivatives, which can exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Comparación Con Compuestos Similares

Oxazol-4-amine can be compared to other similar compounds, such as:

Oxazole: A parent compound with a similar five-membered ring structure containing oxygen and nitrogen atoms.

Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms positioned differently within the ring.

Thiazole: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: Oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Propiedades

IUPAC Name |

1,3-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFZLSDGBWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616619 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110926-01-7 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)